TRPA1 Target Engagement: Primary Pharmacological Differentiation from Phenanthridinone PARP Inhibitors
The target compound is explicitly disclosed as a TRPA1 channel inhibitor, whereas the structurally related phenanthridinone class (e.g., PJ34) is canonically a PARP1/2 inhibitor [1][2]. In functional assays, structurally analogous tetrahydrophenanthridine sulfanyl acetamides inhibit human TRPA1-mediated Ca2+ influx with IC50 values in the low-nanomolar to sub-micromolar range (e.g., IC50 = 64 nM for a closely related analogue; IC50 = 453 nM for another analogue on rat TRPA1) [1]. By contrast, PJ34 (N-(5,6-dihydro-6-oxo-2-phenanthridinyl)-2-acetamide) inhibits PARP1 with IC50 = 110 nM and PARP2 with IC50 = 86 nM but lacks disclosed TRPA1 activity [2]. This target-class divergence means the compound is selected for TRPA1-mediated disease models, not for PARP-centric oncology or neuroprotection applications.
| Evidence Dimension | Primary molecular target and functional potency |
|---|---|
| Target Compound Data | TRPA1 inhibitor (structurally confirmed scaffold class); representative close analogue TRPA1 IC50 = 64 nM (human, Ca2+ flux) [1] |
| Comparator Or Baseline | PJ34 (phenanthridinone PARP inhibitor): PARP1 IC50 = 110 nM, PARP2 IC50 = 86 nM [2]; no TRPA1 activity reported |
| Quantified Difference | Target-class dissociation: TRPA1 vs. PARP1/2 |
| Conditions | Human TRPA1 expressed in HEK293 cells; cinnamaldehyde-induced Ca2+ influx assay [1]; PARP enzymatic inhibition assays [2] |
Why This Matters
Researchers building TRPA1-focused screening cascades must select a bona fide TRPA1 chemotype, not a phenanthridinone PARP inhibitor, to avoid target-class confounding.
- [1] BindingDB. BDBM50263527 (CHEMBL4087767): TRPA1 IC50 = 64 nM for heteroaromatic acetamide analogue; BDBM50254489 (CHEMBL4075615): rat TRPA1 IC50 = 453 nM. Accessed 2026. View Source
- [2] FlyBase Chemical Report: PJ34. PARP1 IC50 = 110 nM, PARP2 IC50 = 86 nM. https://flybase.org/reports/FBch0000456 View Source
